2-Methylarachidonoyl-(2'-fluoroethyl)amide is a synthetic compound that belongs to the class of amides, specifically designed as a bioisostere of arachidonoyl ethanolamide. This compound has garnered interest due to its potential applications in pharmacology, particularly in relation to the endocannabinoid system and its effects on inflammation and pain modulation.
The compound is synthesized through various chemical methods, which often involve the reaction of arachidonic acid derivatives with specific amines or coupling agents. The synthesis and characterization of 2-Methylarachidonoyl-(2'-fluoroethyl)amide have been explored in several studies focusing on amide bond formation and the development of new therapeutic agents.
2-Methylarachidonoyl-(2'-fluoroethyl)amide is classified under the following categories:
The synthesis of 2-Methylarachidonoyl-(2'-fluoroethyl)amide can be achieved through several methods, primarily focusing on amide bond formation. Commonly employed techniques include:
One notable method involves a one-pot reaction using N-methylimidazole as a base and sulfuryl chloride as a coupling reagent, achieving high yields under mild conditions . The optimization of solvent choice, such as dichloromethane or deep eutectic solvents, has also been explored to improve efficiency and reduce by-products.
The molecular structure of 2-Methylarachidonoyl-(2'-fluoroethyl)amide features:
The primary chemical reactions involving 2-Methylarachidonoyl-(2'-fluoroethyl)amide include:
The stability of the amide bond is crucial for its biological activity; thus, reactions are often conducted under controlled conditions to prevent degradation. The use of protective groups during synthesis can also enhance yield and purity.
The mechanism of action for 2-Methylarachidonoyl-(2'-fluoroethyl)amide primarily involves its interaction with cannabinoid receptors (CB1 and CB2). Upon binding:
Studies have shown that this compound exhibits affinity for cannabinoid receptors similar to that of natural endocannabinoids, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
2-Methylarachidonoyl-(2'-fluoroethyl)amide has potential applications in various scientific fields:
This compound exemplifies the ongoing research into synthetic analogs of natural products that can offer enhanced therapeutic benefits while minimizing side effects associated with traditional treatments.
The discovery of 2-Methylarachidonoyl-(2'-fluoroethyl)amide emerged from systematic efforts to overcome limitations of endogenous cannabinoids. Initial synthetic work by Ryan et al. (1997) resolved the compound's racemic mixture into enantiomers, revealing that the (R)-enantiomer exhibited superior CB1 receptor affinity compared to the (S)-counterpart [1]. This compound belongs to a class of "methanandamide" analogs characterized by methyl substitutions at the arachidonoyl C-2 position, which impedes enzymatic degradation. The fluoroethylamide modification further distinguished it from earlier analogs like 2-fluoroarachidonoylethanolamide (which retains the hydroxyl group) by replacing the ethanolamide's hydroxyl with fluorine [1].
Structurally, 2-Methylarachidonoyl-(2'-fluoroethyl)amide preserves the core 20-carbon unsaturated chain of anandamide (cis-double bonds at C5–C6, C8–C9, C11–C12, and C14–C15) but introduces two key modifications:
These modifications position it within a broader family of endocannabinoid analogs developed to probe structure-activity relationships:
Table 1: Structural Analogs of Anandamide and Key Modifications
Compound | Arachidonoyl Modification | Ethanolamide Modification | Primary Receptor Activity |
---|---|---|---|
Anandamide | None | None | CB1/CB2 (non-selective) |
2-Fluoroarachidonoyl ethanolamide | None | C2'-F substitution | CB1 (Ki = 5.7 nM) |
Methanandamide | α-methyl group | None | CB1-selective |
2-Methylarachidonoyl-(2'-fluoroethyl)amide | α-methyl group | C2'-F substitution | CB1 (Ki = 5.7 nM) |
2-Methylarachidonoyl-(2'-fluoroethyl)amide exhibits a dual mechanism within the endocannabinoid system: enhanced receptor targeting and resistance to enzymatic degradation.
CB1 Receptor Binding and Selectivity
The compound demonstrates nanomolar affinity for CB1 receptors (Ki = 5.7 nM in rat brain homogenates), significantly surpassing anandamide's affinity (~78 nM) [1]. This enhancement arises synergistically from both modifications:
Notably, the fluoroethyl substitution reduces CB2 affinity compared to anandamide, enhancing CB1 selectivity. This pharmacological profile enables precise interrogation of CB1-mediated signaling without confounding CB2 activation [1].
Metabolic Stability
The α-methyl group confers exceptional resistance to hydrolysis by fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide. Whereas anandamide undergoes rapid enzymatic degradation (t½ < 5 minutes), the α-methyl group sterically hinders FAAH's catalytic access, extending 2-Methylarachidonoyl-(2'-fluoroethyl)amide's functional half-life in vivo [1].
Table 2: Comparative Metabolic Stability of Anandamide Analogs
Compound | FAAH Hydrolysis Rate (Relative to Anandamide) | Functional Half-life (in vivo) |
---|---|---|
Anandamide | 100% | < 5 minutes |
2-Fluoroarachidonoyl ethanolamide | ~80% | ~10 minutes |
Methanandamide | < 5% | ~30 minutes |
2-Methylarachidonoyl-(2'-fluoroethyl)amide | < 2% | > 60 minutes |
In Vivo Functional Activity
Unlike anandamide or 2-fluoroanandamide, 2-Methylarachidonoyl-(2'-fluoroethyl)amide fully substitutes for Δ9-THC in primate self-administration models, demonstrating its efficacy in producing centrally mediated cannabinoid effects [2]. This behavioral activity confirms that the compound crosses the blood-brain barrier and engages central CB1 receptors at biologically relevant concentrations.
The strategic incorporation of fluorine into 2-Methylarachidonoyl-(2'-fluoroethyl)amide exemplifies principles of rational bioisostere replacement in medicinal chemistry.
Electronic and Steric Effects
Metabolic Stabilization
Fluorine substitution at the ethanolamide β-carbon (C2') impedes oxidative metabolism by cytochrome P450 enzymes. More critically, it prevents the hydrolytic activity of amidase enzymes that recognize primary ethanolamides, as the C-F bond cannot participate in the nucleophilic displacement required for hydrolysis [1] [3]. This dual resistance to oxidation and hydrolysis synergizes with the α-methyl group's FAAH resistance.
Enhanced Membrane Permeability
The hydrophobic nature of the C-F bond modestly increases lipid solubility (logP = 7.03 for 2-Methylarachidonoyl-(2'-fluoroethyl)amide vs. ~5.2 for anandamide), facilitating blood-brain barrier penetration [1]. This property is quantified by the compound's high molar refractivity (112.92), indicating significant van der Waals interactions within lipid membranes [1].
Table 3: Physicochemical Consequences of Fluorination
Property | Ethanolamide Group (Anandamide) | 2'-Fluoroethylamide Group (F-Me-AEA) | Biological Consequence |
---|---|---|---|
Hydrogen-bonding capacity | H-bond donor (OH) + acceptor (C=O) | H-bond acceptor only (C=O, F) | Preserved receptor binding |
Susceptibility to amidases | High | Negligible | Metabolic stabilization |
Dipole moment | ~3.7 D | ~4.2 D | Enhanced desolvation energy |
van der Waals volume | ~33 ų | ~38 ų | Optimized hydrophobic fit |
These fluorine-specific properties establish 2-Methylarachidonoyl-(2'-fluoroethyl)amide as both a pharmacological tool and a prototype for designing CNS-targeted cannabinoid therapeutics with tailored pharmacokinetics. Its success validates fluorinated bioisosteres as a strategic approach in endocannabinoid system modulation [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7